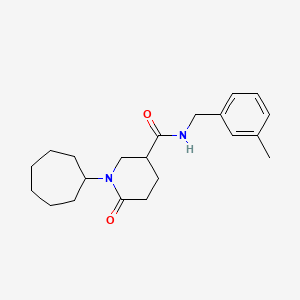![molecular formula C14H18N4O4 B5136681 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)
2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, commonly known as CEP-26401, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that plays a crucial role in the DNA repair pathway, and its inhibition has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents.
作用機序
CEP-26401 works by inhibiting the activity of 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, an enzyme involved in the DNA repair pathway. This compound is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins, which recruit DNA repair proteins to the site of damage. Inhibition of this compound prevents the formation of PAR chains and impairs the DNA repair pathway, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects
CEP-26401 has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy, and to have synergistic effects with other cancer therapies. CEP-26401 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
The advantages of using CEP-26401 in lab experiments include its potency and selectivity for 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, which allows for specific targeting of the DNA repair pathway. The limitations of using CEP-26401 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
For research on CEP-26401 include the development of more efficient synthesis methods to increase its availability and reduce its cost. Further preclinical studies are needed to evaluate the safety and efficacy of CEP-26401 in combination with other cancer therapies, as well as in different types of cancer. Clinical trials are also needed to evaluate the potential therapeutic applications of CEP-26401 in cancer treatment. Finally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor activity of CEP-26401 and to identify potential biomarkers of response to the compound.
合成法
The synthesis of CEP-26401 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrrolidine ring, which is achieved through a condensation reaction between a pyrrolidine-2,5-dione derivative and a propoxyphenyl hydrazine derivative. The resulting product is then subjected to a series of chemical transformations to yield the final product, CEP-26401.
科学的研究の応用
CEP-26401 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy, by inhibiting the DNA repair pathway. This leads to increased DNA damage and ultimately cell death. CEP-26401 has also been shown to have synergistic effects with other cancer therapies, such as immune checkpoint inhibitors and targeted therapies.
特性
IUPAC Name |
[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-2-7-22-10-5-3-9(4-6-10)18-12(19)8-11(13(18)20)16-17-14(15)21/h3-6,11,16H,2,7-8H2,1H3,(H3,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQCJOUCGKSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)

![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5136703.png)
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
![N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)
